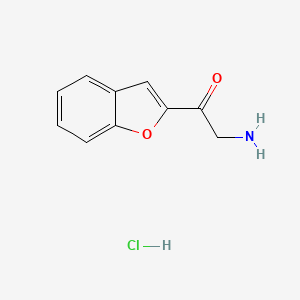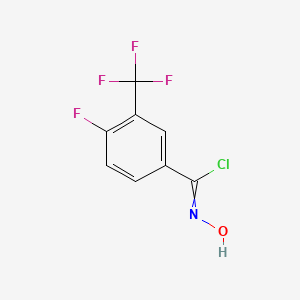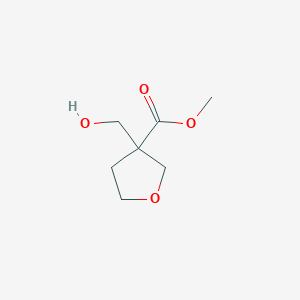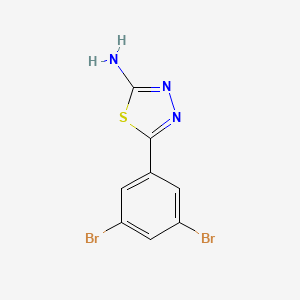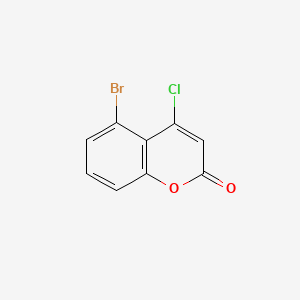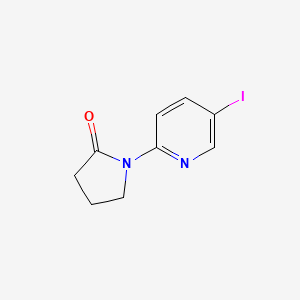
5,6-Diamino-2-butylisoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diamino-2-butylisoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are commonly used in pharmaceutical and chemical research . The molecular formula of this compound is C12H15N3O2, and it has a molecular weight of 233.27 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . For 5,6-Diamino-2-butylisoindoline-1,3-dione, the synthesis can be achieved through a series of reactions involving the appropriate amine and anhydride precursors under controlled conditions. The reaction is usually carried out in a solvent such as toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and the use of catalytic systems are common approaches to enhance the efficiency and sustainability of the synthesis process . The compounds are typically produced in batch reactors, followed by purification and quality control steps to ensure high purity and yield.
化学反应分析
Types of Reactions
5,6-Diamino-2-butylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
5,6-Diamino-2-butylisoindoline-1,3-dione has several scientific research applications, including:
作用机制
The mechanism of action of 5,6-Diamino-2-butylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit the aggregation of β-amyloid protein, indicating potential use in the treatment of Alzheimer’s disease . The exact molecular interactions and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the specific substitutions present in 5,6-Diamino-2-butylisoindoline-1,3-dione.
N-Substituted Imides: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific receptors and inhibit protein aggregation sets it apart from other isoindoline derivatives .
属性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
5,6-diamino-2-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-4-15-11(16)7-5-9(13)10(14)6-8(7)12(15)17/h5-6H,2-4,13-14H2,1H3 |
InChI 键 |
VXGCYMSQDNVCJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C2=CC(=C(C=C2C1=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13685475.png)
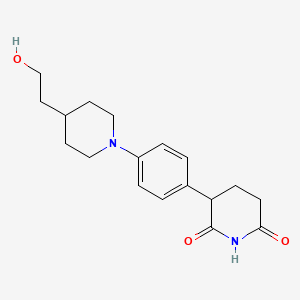
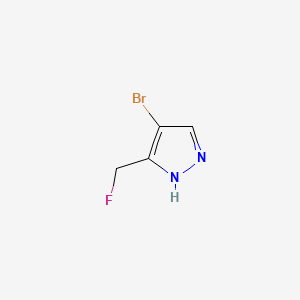


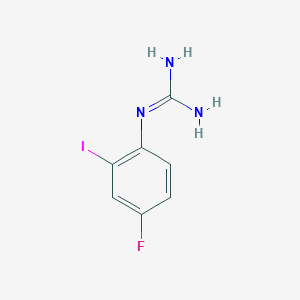
![3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13685509.png)
